

Application Notes and Protocols for Measuring Schradan Levels in Adipose Tissue

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Compound of Interest

Compound Name: Schradan

Cat. No.: B1681561

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Introduction

Schradan, an organophosphorus (OPP) pesticide, is a systemic insecticide that functions as an acetylcholinesterase inhibitor. Due to its lipophilic nature, **schradan** has the potential to accumulate in the adipose tissue of organisms.[1][2] Monitoring the levels of this compound in fatty tissues is crucial for toxicological assessments and understanding its bioaccumulation and potential metabolic consequences. Organophosphorus pesticides have been shown to impact adipose tissue development and function, leading to disruptions in lipid homeostasis, impaired glucose tolerance, and increased oxidative stress and inflammation.[3][4]

This document provides detailed protocols for the extraction and quantification of **schradan** in adipose tissue, primarily utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS). Additionally, it outlines the potential metabolic effects of organophosphorus pesticides on adipose tissue.

Quantitative Data Summary

Given that **schradan** is an obsolete pesticide, recent quantitative data on its levels in adipose tissue are not readily available in the scientific literature. The following table provides an illustrative example of how such data could be presented. This data is hypothetical and should be used for representational purposes only.

Table 1: Illustrative Quantitative Data of **Schradan** Levels in Adipose Tissue Samples

Sample ID	Tissue Type	Species	Schradan Concentration (ng/g lipid weight)	Limit of Quantification (LOQ) (ng/g)
AT-001	Subcutaneous	Rat	15.2	0.5
AT-002	Visceral	Rat	22.8	0.5
AT-003	Subcutaneous	Human	8.9	0.5
AT-004	Visceral	Human	12.5	0.5
AT-005	Brown Adipose	Mouse	35.1	0.5

Experimental Protocols

The following protocols are representative methods for the analysis of organophosphorus pesticides like **schradan** in adipose tissue and would require specific validation for **schradan**.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Based Extraction

This protocol is adapted from standard methods for pesticide residue analysis in high-fat matrices.

Materials:

- Adipose tissue sample
- Dry ice
- Acetonitrile (ACN)
- Water, HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous

- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (dSPE) tubes containing MgSO₄, primary secondary amine (PSA), and C18 sorbents
- Centrifuge tubes (50 mL)
- Homogenizer or blender
- Centrifuge capable of reaching >4000 x g
- Syringe filters (0.22 µm)

Procedure:

- Homogenization: Weigh approximately 1-2 g of frozen adipose tissue. To facilitate homogenization, the tissue can be cryo-ground with dry ice.
- Extraction:
 1. Place the homogenized sample into a 50 mL centrifuge tube.
 2. Add 10 mL of water and vortex for 30 seconds.
 3. Add 10 mL of acetonitrile.
 4. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 5. Cap the tube tightly and shake vigorously for 1 minute.
 6. Centrifuge at 4000 x g for 5 minutes.
- Cleanup (dSPE):
 1. Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a dSPE tube containing MgSO₄, PSA, and C18.
 2. Vortex for 1 minute.

3. Centrifuge at 4000 x g for 5 minutes.

- Final Extract:

1. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

2. The extract is now ready for GC-MS/MS analysis.

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

- Gas chromatograph with a tandem mass spectrometer (GC-MS/MS)
- Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions (Representative):

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 25°C/min to 150°C
 - Ramp 2: 3°C/min to 200°C
 - Ramp 3: 8°C/min to 280°C, hold for 10 minutes

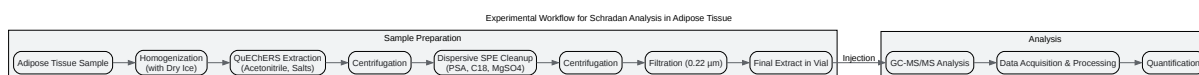
MS/MS Conditions (Hypothetical for **Schradan**):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): To be determined from the mass spectrum of a **schradan** standard (e.g., 286)
- Product Ions (m/z): To be determined by fragmentation of the precursor ion (e.g., hypothetical transitions: 286 -> 112, 286 -> 149)
- Collision Energy: To be optimized for each transition.

Quantification: Quantification is performed using a matrix-matched calibration curve prepared by spiking blank adipose tissue extract with known concentrations of a certified **schradan** standard.

Visualizations

Experimental Workflow

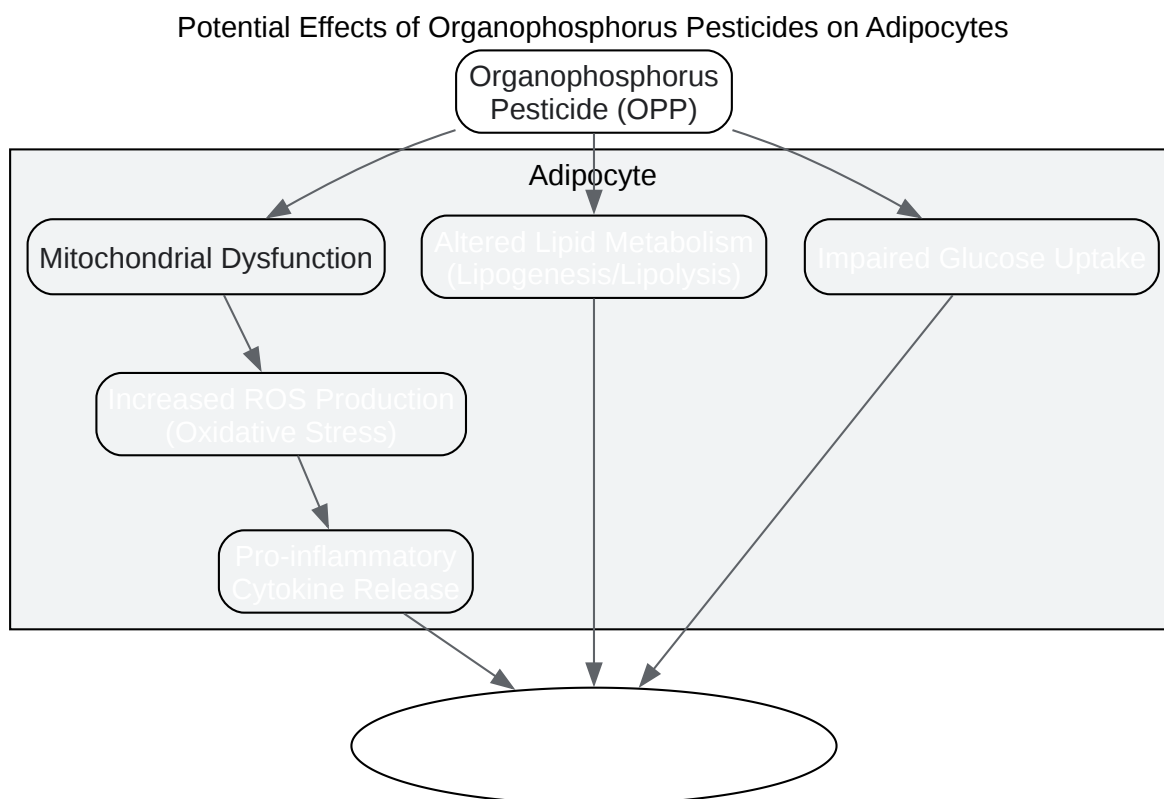


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Caption: Workflow for **schradan** analysis in adipose tissue.

Potential Signaling Pathway of Organophosphorus Pesticide Effects on Adipocytes

Schradan, as an organophosphorus pesticide, inhibits acetylcholinesterase. However, broader effects of OPPs on adipocytes have been noted, which may contribute to metabolic dysfunction.[3]



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